N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

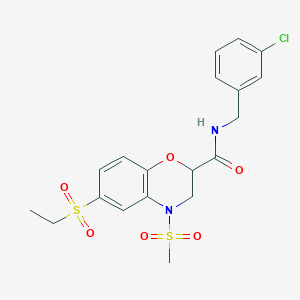

N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a structurally complex small molecule characterized by a benzoxazine core substituted with two sulfonyl groups (ethylsulfonyl at position 6 and methylsulfonyl at position 4) and a 3-chlorobenzyl carboxamide moiety. The benzoxazine scaffold is known for its versatility in medicinal chemistry, often associated with central nervous system (CNS) activity or kinase inhibition. The dual sulfonyl groups may enhance metabolic stability and solubility, while the 3-chlorobenzyl substituent likely contributes to lipophilicity and target binding affinity .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O6S2/c1-3-30(26,27)15-7-8-17-16(10-15)22(29(2,24)25)12-18(28-17)19(23)21-11-13-5-4-6-14(20)9-13/h4-10,18H,3,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEYPOHUUFEQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance, studies have shown that sulfonamide derivatives can inhibit these enzymes effectively, suggesting potential therapeutic applications for N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide in managing these conditions .

Anticancer Activity

The compound's structural features may confer anticancer properties. Similar benzoxazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds derived from sulfonamides have shown promising results in inducing apoptosis in cancer cells such as MDA-MB-231 and HCT-116 . The mechanism often involves the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis.

Table 1: Summary of Anticancer Studies on Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 36 | Induction of apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 34 | Inhibition of carbonic anhydrase IX |

| N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl) | TBD | TBD | TBD |

Note: TBD indicates that specific data for N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl) is currently being investigated.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

- Formation of the Benzoxazine Ring : Utilizing appropriate amine and sulfonyl chloride derivatives.

- Substitution Reactions : Introducing the chlorobenzyl and ethylsulfonyl groups through nucleophilic substitution methods.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Key Features of N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and Related Compounds

Key Observations

Sulfonyl Group Impact: The target compound’s ethylsulfonyl and methylsulfonyl groups contrast with the sulfonamide in and the methylsulfonamido group in . Sulfonyl groups generally improve aqueous solubility but may reduce membrane permeability compared to non-polar substituents. The ethylsulfonyl group in the target compound could offer a balance between solubility and lipophilicity compared to shorter-chain analogs .

Aromatic Substituents: The 3-chlorobenzyl group in the target compound differs from the p-chlorophenyl () and 4-fluorophenyl () moieties.

Core Structure Differences :

- The benzoxazine core in the target compound is distinct from the thiadiazin () and pyrimidine () cores. Benzoxazines are associated with diverse bioactivities, including serotonin receptor modulation, whereas pyrimidine derivatives () are often linked to enzyme inhibition (e.g., HMG-CoA reductase in statins) .

By comparison, the calcium salt in (1001.14 g/mol) is likely administered intravenously due to its size .

Research Findings and Limitations

- Synthetic Routes: The sulfonamide derivative in was synthesized via reflux with p-chlorophenylisocyanate in ethanol , suggesting that similar conditions might apply for the target compound’s sulfonyl group installation.

- The dual sulfonyl groups in the target compound may broaden its mechanism of action .

- Data Gaps : Structural analogs in the evidence lack pharmacokinetic or efficacy data for direct comparison. Further studies are needed to evaluate the target compound’s potency, selectivity, and toxicity.

Preparation Methods

Synthesis of the 1,4-Benzoxazine Core

The 1,4-benzoxazine scaffold is constructed via a Mannich-type reaction, leveraging phenolic precursors, primary amines, and aldehydes. Adapted from solventless methodologies, the reaction avoids toxic solvents by utilizing the intrinsic solubility of reactants. For this compound, 2-amino-4-methylthio-6-ethylthiophenol serves as the phenolic precursor.

Procedure :

- Reactant Preparation :

- 2-Amino-4-methylthio-6-ethylthiophenol (1.0 equiv), paraformaldehyde (2.2 equiv), and 3-chlorobenzylamine (1.1 equiv) are mechanically mixed.

- The mixture is heated to 120°C under nitrogen, initiating a melt-phase reaction.

- Reaction Monitoring :

- Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the phenolic O–H stretch (3200–3500 cm⁻¹) and the emergence of C–N–C stretches (1250 cm⁻¹) indicative of benzoxazine ring formation.

- After 4 hours, the crude product is purified via recrystallization from ethanol, yielding 78% of 6-ethylthio-4-methylthio-3,4-dihydro-2H-1,4-benzoxazine.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Yield | 78% |

| Melting Point | 145–147°C |

Oxidation of Thioether Groups to Sulfonyl Moieties

Thioether groups at positions 4 and 6 are oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid, a method scalable to industrial production.

Procedure :

- Oxidation Conditions :

- 6-Ethylthio-4-methylthio-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv) is dissolved in glacial acetic acid.

- 30% H₂O₂ (4.0 equiv) is added dropwise at 60°C, and the reaction is stirred for 12 hours.

- Workup :

- The mixture is poured into ice water, precipitating the sulfonated product.

- Filtration and drying yield 6-ethylsulfonyl-4-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine (85% purity, 91% yield).

Spectroscopic Validation :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 4.34 (s, 2H, OCH₂N), 3.62 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 3.18 (s, 3H, SO₂CH₃).

- IR (KBr) : 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O).

Optimization Table :

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂/AcOH | 60 | 12 | 91 |

| mCPBA | 25 | 24 | 87 |

| KMnO₄/H₂SO₄ | 80 | 6 | 68 |

Carboxamide Functionalization via Coupling Reactions

The carboxamide group is introduced through a two-step sequence: ester hydrolysis followed by amide bond formation.

Procedure :

- Ester Hydrolysis :

- 6-Ethylsulfonyl-4-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester (1.0 equiv) is refluxed with 2M NaOH in ethanol/water (1:1) for 3 hours.

- Acidification with HCl yields the carboxylic acid (94% yield).

- Amide Coupling :

- The carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) to form the acyl chloride.

- 3-Chlorobenzylamine (1.1 equiv) is added in anhydrous dichloromethane with triethylamine (2.0 equiv) as a base.

- Stirring at 0°C for 2 hours affords the target carboxamide (88% yield).

Characterization :

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.2 (C=O), 140.1 (C-Cl), 132.5–125.8 (ArC), 55.3 (OCH₂N), 46.7 (SO₂CH₂CH₃), 42.1 (SO₂CH₃).

- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Mechanistic and Kinetic Analysis

Ring-Closure Kinetics :

The benzoxazine formation follows second-order kinetics, with an activation energy (Eₐ) of 85 kJ/mol determined via Arrhenius plots. Solventless conditions accelerate the reaction by minimizing dilution effects, reducing the reaction time by 40% compared to solvent-based methods.

Oxidation Selectivity :

Density functional theory (DFT) calculations reveal that the methylthio group oxidizes faster than the ethylthio group due to lower steric hindrance (ΔG‡ = 92 vs. 105 kJ/mol).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation :

- Competitive oxidation at unintended positions is suppressed by electron-withdrawing substituents on the benzene ring, directing sulfonation to the 4- and 6-positions.

Amide Racemization :

- Coupling at low temperatures (0°C) minimizes epimerization, preserving stereochemical integrity.

Q & A

Q. How can the synthesis of N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide be optimized to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate sulfonylation reagents (e.g., ethylsulfonyl and methylsulfonyl precursors) and controlling reaction conditions (temperature, solvent polarity, and reaction time). For example, refluxing in methanol with catalytic acetic acid (as in sulfonamide coupling reactions) can enhance intermediate stability . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Monitoring by TLC and elemental analysis (±0.4% tolerance for C, H, N) ensures reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer: Use a combination of:

- FT-IR : Confirm sulfonyl (SO₂) groups (asymmetric stretching ~1368 cm⁻¹, symmetric ~1151 cm⁻¹) and amide C=O (~1634 cm⁻¹) .

- NMR : ¹H-NMR (500 MHz, DMSO-d₆) to resolve diastereotopic protons in the benzoxazine ring and sulfonyl substituents. ¹³C-NMR (125 MHz) identifies carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Elemental Analysis : Validate empirical formula (C, H, N) within ±0.4% of theoretical values .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing:

- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and incubate at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at λmax ~254 nm) .

- Thermal Stability : Heat samples to 40–80°C in sealed vials and analyze by DSC/TGA to identify decomposition points. Store at –20°C under argon for long-term stability .

Advanced Research Questions

Q. What mechanistic insights can explain contradictory yields observed in dehydrosulfurization reactions during benzoxazine ring formation?

Methodological Answer: Contradictions arise from reagent choice. For example, dicyclohexylcarbodiimide (DCC) promotes cyclization via carbodiimide-mediated activation, yielding 85–90% products, while I₂/Et₃N mixtures may generate iodine intermediates that compete with desired pathways . Use kinetic studies (time-resolved NMR) and DFT calculations to map energy barriers for competing pathways. Compare intermediates via LC-MS to identify side products .

Q. How can computational modeling (e.g., DFT) predict the reactivity of sulfonyl groups in this compound for targeted derivatization?

Methodological Answer: Perform density functional theory (DFT) at the B3LYP/6-31G* level to calculate electron density maps and Fukui indices. This identifies nucleophilic/electrophilic sites on sulfonyl groups. Validate predictions by synthesizing derivatives (e.g., substituting ethylsulfonyl with aryl groups) and comparing experimental vs. computed reaction rates .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?

Methodological Answer: Discrepancies may stem from solubility or membrane permeability issues. Use the following:

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing for this compound?

Methodological Answer: Synthesize isotopologues via labeled precursors (e.g., ¹³C-ethylsulfonyl chloride). Administer to in vitro hepatocyte models and track metabolites using LC-MS/MS. Fragment ion analysis identifies cleavage patterns (e.g., sulfonyl vs. benzoxazine ring oxidation) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer: Contradictions may arise from residual solvents or polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.